2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-[4-(2,5-Dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions to form the sulfonamide intermediate.
Coupling with Thiophene Derivative: The sulfonamide intermediate is then coupled with a thiophene derivative, such as thiophen-2-ylmethylamine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Acetylation: The final step involves acetylation of the coupled product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar activities.
Medicine
Medicinally, the compound could be investigated for its potential as a drug candidate. The combination of aromatic rings and sulfonamide moiety suggests it could interact with various biological targets, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The aromatic rings and thiophene moiety could facilitate binding to hydrophobic pockets in proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,5-Dimethoxyphenyl)amino]benzenesulfonamide: Similar structure but lacks the thiophene moiety.
N-(2-Thiophenylmethyl)-4-aminobenzenesulfonamide: Similar but with different substitution patterns on the aromatic rings.
Uniqueness
The uniqueness of 2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both sulfonamide and thiophene moieties makes it particularly versatile in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[4-[(2,5-dimethoxyphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-27-17-9-10-19(28-2)20(13-17)30(25,26)23-16-7-5-15(6-8-16)12-21(24)22-14-18-4-3-11-29-18/h3-11,13,23H,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEIUULFAQMOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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